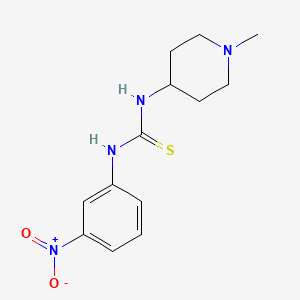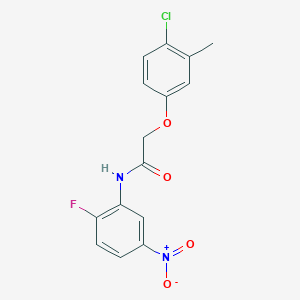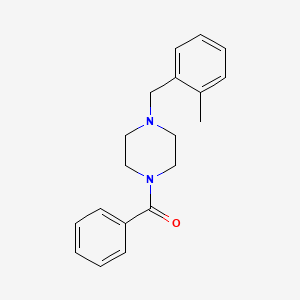![molecular formula C20H24FN3O B5710670 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays an important role in reward and motivation pathways in the brain. By blocking the activity of dopamine at D3 receptors, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide reduces the reward response to drugs of abuse and may help in the treatment of addiction. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide also has anxiolytic and antidepressant effects, which may be due to its activity at other receptors in the brain.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been shown to reduce drug-seeking behavior in animals and to reduce the reinforcing effects of drugs of abuse. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and serotonin, which are involved in mood regulation. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its selectivity for dopamine D3 receptors, which makes it a promising candidate for the treatment of addiction and other neurological disorders. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, one limitation of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on the safety and efficacy of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide in humans.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods for 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, which could improve its availability for research purposes. Another area of interest is the investigation of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide's potential therapeutic effects in humans, particularly in the treatment of addiction and other neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide involves the reaction between 4-methylbenzoyl chloride and 2-fluorophenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has also shown promising results in preclinical studies for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)22-20(25)10-11-23-12-14-24(15-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONVCHIIJOJEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)

![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)




